molecular formula C12H15ClN2O3 B14383319 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one CAS No. 88699-33-6

1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one

Cat. No.: B14383319
CAS No.: 88699-33-6
M. Wt: 270.71 g/mol
InChI Key: MIOFBVJJBVHXKX-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one is an organic compound with a complex structure that includes a chloro, diethylamino, and nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:

    Nitration: Introduction of the nitro group to the phenyl ring using nitric acid and sulfuric acid.

    Chlorination: Addition of the chloro group using chlorine gas or other chlorinating agents.

    Amination: Introduction of the diethylamino group through nucleophilic substitution reactions.

    Acylation: Attachment of the ethanone group using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The diethylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted phenyl derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[3-Chloro-4-(methylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with a methylamino group instead of a diethylamino group.

    1-[3-Chloro-4-(dimethylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with a dimethylamino group instead of a diethylamino group.

    1-[3-Chloro-4-(ethylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with an ethylamino group instead of a diethylamino group.

Properties

CAS No.

88699-33-6

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

1-[3-chloro-4-(diethylamino)-5-nitrophenyl]ethanone

InChI

InChI=1S/C12H15ClN2O3/c1-4-14(5-2)12-10(13)6-9(8(3)16)7-11(12)15(17)18/h6-7H,4-5H2,1-3H3

InChI Key

MIOFBVJJBVHXKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1Cl)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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